

# Dextran vs. Albumin: A Comparative Guide to Plasma Volume Expanders

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an objective comparison of **Dextran** and Albumin as plasma volume expanders, intended for researchers, scientists, and drug development professionals. It synthesizes experimental data on their efficacy, safety, and mechanisms of action.

### Introduction

Plasma volume expanders are critical in clinical settings for restoring and maintaining circulating blood volume in conditions such as shock, severe hemorrhage, burns, and during major surgery.[1] These agents are broadly classified as crystalloids and colloids. This guide focuses on two prominent colloids: **Dextran**, a synthetic polysaccharide, and Albumin, a natural plasma protein. While both function by increasing the colloid osmotic pressure of the plasma, their distinct properties, efficacy, and safety profiles warrant a detailed comparison. In contemporary clinical practice, crystalloids and albumin are often the preferred choices for volume expansion, with **Dextran**'s use largely relegated to specialized scenarios due to concerns about its adverse effects.[2]

## **Mechanism of Action**

Both **Dextran** and Albumin expand plasma volume by increasing the intravascular colloid osmotic pressure, which draws fluid from the interstitial space into the bloodstream.[3][4]

Dextran: As a high-molecular-weight polysaccharide, Dextran exerts a strong osmotic effect.
 [4][5][6] The magnitude and duration of this effect depend on the molecular weight of the
 Dextran formulation (e.g., Dextran 40, Dextran 70). Beyond volume expansion, Dextran



also possesses antithrombotic properties by binding to platelets, erythrocytes, and vascular endothelium, which decreases aggregation and adhesiveness.[2] It reduces Von Willebrand factor, activates plasminogen, and can prolong bleeding time.[2]

Albumin: As the primary protein in human plasma, albumin is the main determinant of
plasma colloid osmotic pressure.[3][7] Intravenous administration of albumin directly
increases this pressure. In addition to its oncotic function, albumin serves as a transport
protein for various endogenous and exogenous substances, including hormones, fatty acids,
and drugs.[3][7]



Click to download full resolution via product page

Caption: General mechanism of colloid-induced plasma volume expansion.

# **Physicochemical and Pharmacokinetic Properties**

**Dextran** and albumin differ significantly in their composition and how they behave in the body. **Dextran**-70 is noted to be a more potent plasma volume expander than albumin.[8]



| Property                       | Dextran 40                  | Dextran 70                             | 5% Albumin                     | 25% Albumin                             |
|--------------------------------|-----------------------------|----------------------------------------|--------------------------------|-----------------------------------------|
| Туре                           | Synthetic<br>Polysaccharide | Synthetic<br>Polysaccharide            | Natural Plasma<br>Protein      | Natural Plasma<br>Protein               |
| Avg. Molecular<br>Weight (kDa) | 40                          | 70                                     | 66.5                           | 66.5                                    |
| Primary<br>Mechanism           | Osmotic Activity[6]         | Osmotic Activity                       | Colloid Osmotic Pressure[7]    | Colloid Osmotic Pressure[7]             |
| Volume<br>Expansion            | Rapid<br>expansion[5]       | More potent than albumin[8][9]         | Approx. 11 mL/g of albumin[10] | Draws ~3.5x its volume into circulation |
| Antithrombotic<br>Effect       | Yes[2][11]                  | Yes, stronger<br>than Dextran<br>40[2] | Minimal                        | Minimal                                 |

## **Comparative Efficacy: Experimental Data**

Clinical studies have compared the efficacy of **dextran** and albumin in various settings, yielding different results based on the patient population and clinical context.

Study 1: Post-Cardiac Surgery A study involving 30 patients after cardiac surgery compared 3.5% **Dextran** 40 with 4% albumin. Both groups showed similar increases in left and right heart filling pressures and cardiac index, with no significant changes in heart rate or mean arterial pressure.[12] The study concluded that **Dextran** 40 was an efficient volume expander in this context.[12]

Study 2: Cirrhosis with Tense Ascites In a randomized controlled trial, 69 cirrhotic patients undergoing large-volume paracentesis (LVP) received either **Dextran**-40 or albumin.[13] While complication rates were similar between the groups (17% for **Dextran**-40 vs. 23% for albumin), **Dextran**-40 was found to be less efficacious than albumin in preventing paracentesis-induced circulatory dysfunction (PCD).[13][14] PCD was observed in 42% of patients treated with **Dextran**-40 compared to only 20% of those receiving albumin.[14] A separate study comparing **Dextran**-70 and albumin in a similar patient population also found that albumin was more effective in protecting against a decrease in effective intravascular volume.[15]



| Study                    | Patient<br>Population                         | Interventions                     | Key Efficacy<br>Findings                                                                                                                              | Reference |
|--------------------------|-----------------------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| George et al.<br>(1993)  | Post-cardiac<br>surgery                       | 3.5% Dextran 40<br>vs. 4% Albumin | Both agents produced similar improvements in cardiac index and filling pressures.[12]                                                                 | [12]      |
| García-Compeán<br>et al. | Cirrhosis with<br>tense ascites<br>(post-LVP) | Dextran-40 vs.<br>Albumin         | Albumin was significantly more effective at preventing Paracentesis-Induced Circulatory Dysfunction (PCD) than Dextran-40 (20% vs 42% incidence).[14] | [13][14]  |
| Gines et al.             | Cirrhosis with<br>tense ascites<br>(post-LVP) | Dextran-70 vs.<br>Albumin         | Dextran-70 was less efficacious than albumin in preventing a decrease in effective intravascular volume, as indicated by hormonal changes.[15]        | [15]      |

Experimental Protocol: García-Compeán et al. Study



- Objective: To compare the efficacy of **Dextran**-40 with albumin in preventing complications, particularly PCD, after LVP in cirrhotic patients with tense ascites.[13]
- Study Design: A randomized controlled trial.[13]
- Participants: 69 cirrhotic patients requiring LVP for tense ascites. A total of 96 LVP procedures were performed and analyzed.[13]
- Intervention: Following LVP, patients were randomized to receive either intravenous
   Dextran-40 (Group I, n=48 procedures) or intravenous albumin (Group II, n=48 procedures).
   [13]
- Data Collection: Clinical, biochemical (renal and liver function tests, electrolytes), and hormonal (plasma renin activity, aldosterone) evaluations were conducted before and at 24 and 48 hours after LVP.[13]
- Primary Outcome: Incidence of Paracentesis-Induced Circulatory Dysfunction (PCD), defined by a marked increase in plasma renin activity.[14]
- Secondary Outcomes: Incidence of complications (e.g., renal impairment, hyponatremia), recurrence of ascites, and survival.[13][14]





Click to download full resolution via product page

Caption: Workflow for the randomized controlled trial comparing **Dextran-**40 and Albumin.

## Impact on Coagulation



**Dextran**'s antithrombotic properties can be a significant concern, particularly in surgical or trauma patients.

A comparative study on patients undergoing major gynecological surgery found that 6% **Dextran**-70 affects coagulation to a greater extent than 5% albumin.[16][17] In the **dextran** group, prothrombin time (PT) and activated partial thromboplastin time (aPTT) were significantly prolonged, and the platelet count decreased postoperatively.[17][18] In contrast, albumin only affected fibrinogen levels.[17][18] Viscoelastic tests (ROTEM) also showed a significant decrease in clot structure in the **dextran** group.[16][17] However, there were no differences in platelet aggregation between the groups.[16][17]

| Coagulation<br>Parameter  | Effect of 6%<br>Dextran-70 | Effect of 5%<br>Albumin    | Reference |
|---------------------------|----------------------------|----------------------------|-----------|
| Prothrombin Time<br>(PT)  | Significantly prolonged    | No significant change      | [17][18]  |
| аРТТ                      | Significantly prolonged    | No significant change      | [17][18]  |
| Platelet Count            | Significantly decreased    | No significant change      | [17][18]  |
| Fibrinogen                | Deranged                   | Deranged                   | [17][18]  |
| ROTEM (Clot<br>Structure) | Significantly decreased    | No significant change      | [16][17]  |
| Platelet Aggregation      | No difference from albumin | No difference from dextran | [16][17]  |

Experimental Protocol: Schött et al. (2018) Coagulation Study

- Objective: To compare the effects of 6% Dextran-70 and 5% albumin on blood coagulation in a clinical setting.[17]
- Study Design: Prospective, comparative study.[17]



- Participants: 18 patients undergoing major gynecological surgery, assigned to receive either albumin (n=9) or dextran (n=9).[17]
- Intervention: Infusion of either 5% albumin or 6% Dextran-70.[17]
- Data Collection: Blood samples were taken perioperatively to assess coagulation. Tests
  included standard coagulation assays (PT, aPTT, fibrinogen, platelet count), viscoelastic
  coagulation test (thromboelastometry ROTEM), and Multiplate platelet aggregation test.[17]
- Primary Outcome: Differences in coagulation parameters between the two groups after infusion of the colloid solution.[17]



Click to download full resolution via product page

Caption: **Dextran**'s interference with hemostasis pathways.

# Safety and Adverse Effects Profile

The safety profile is a primary differentiator between **Dextran** and Albumin and a key reason for the preferential use of albumin.



| Adverse Effect                          | Dextran                                                                                                                                                                                                              | Albumin                                                                                                                                                                                                                          |  |
|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Anaphylactic/Anaphylactoid<br>Reactions | Significant risk; can be severe and fatal.[2][19][20] The risk is present even in patients with no prior exposure.[20]                                                                                               | Rare (<0.1%), reactions are typically mild (flushing, urticaria, fever) and resolve by slowing or stopping the infusion.[7]                                                                                                      |  |
| Renal Dysfunction                       | Well-established negative renal impact.[21][22][23] Can cause osmotic nephrosis leading to oliguria, anuria, and acute renal failure, especially in patients with pre-existing renal disease or dehydration. [2][19] | Wide margin of renal safety. [21][22][23] Overdose should be avoided. Some studies suggest potential renal-protective effects.[22][23] Do not dilute with sterile water, as this may cause hemolysis and acute kidney injury.[7] |  |
| Coagulation/Bleeding                    | Dose-dependent interference with hemostasis.[20] Can prolong bleeding time and depress platelet function, increasing the risk of wound hematoma and bleeding.[2][20]                                                 | Minimal direct effect on coagulation, though hemodilution can occur with large volumes.[24]                                                                                                                                      |  |
| Fluid Overload                          | Potent osmotic effect can lead<br>to fluid overload and<br>congestive heart failure.[19]<br>[20]                                                                                                                     | A common adverse effect,<br>especially with rapid infusion or<br>in patients with cardiac or renal<br>impairment.[7][25]                                                                                                         |  |
| Other Effects                           | Can interfere with blood<br>crossmatching and may falsely<br>elevate serum glucose<br>readings.[2][4] Nausea,<br>vomiting, fever, and arthralgia<br>can occur.[2][26]                                                | Chills, nausea, vomiting, tachycardia, and hypotension can occur.[7] Extremely low risk of infectious disease transmission.[3]                                                                                                   |  |

# **Summary and Conclusion**



This guide has compared **Dextran** and Albumin across several key domains for their use as plasma volume expanders.

#### Summary of Comparison:

- Efficacy: Both are effective plasma volume expanders. **Dextran** may be a more potent expander on a per-volume basis, but studies in specific conditions like post-paracentesis in cirrhosis show superior clinical outcomes with albumin in maintaining effective circulatory volume.[8][15]
- Coagulation: Dextran significantly interferes with hemostasis, prolonging PT and aPTT and reducing platelet counts, a risk not prominently associated with albumin.[17][18]
- Safety: Albumin has a markedly superior safety profile. The risk of severe, life-threatening anaphylactic reactions and acute renal failure is a major limiting factor for the clinical use of **Dextran**.[2][19][21][23]

In conclusion, while both **Dextran** and Albumin effectively expand plasma volume through osmotic action, the significant risks associated with **Dextran**—particularly anaphylaxis, renal toxicity, and coagulopathy—have led to its diminished role in modern clinical practice. Albumin, with its more favorable safety profile and physiological nature, remains a preferred colloid for volume resuscitation when its use is indicated.[2] The use of **Dextran** is now generally confined to niche applications, such as in certain microsurgical procedures to improve microcirculation and prevent thrombosis.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Understanding Plasma Expanders: Uses, Types, and a Focus on Albumin [pedagogyeducation.com]
- 2. Dextran StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]

## Validation & Comparative





- 3. mountainside-medical.com [mountainside-medical.com]
- 4. Dextran Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. youtube.com [youtube.com]
- 6. Dextran 40 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Albumin Colloid StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of Dextran-70 and Albumin on Coagulation in Experimental Hemorrhage in the Guinea Pig PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasma volume expansion after infusion of 5%, 20% and 25% albumin solutions in patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [A comparison of 3.5% dextran 40 and 4% albumin used as volume expansion solutions following heart surgery. Effects on the hemodynamic parameters and the oncotic colloidal pressure] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of cirrhotic tense ascites with Dextran-40 versus albumin associated with large volume paracentesis: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of cirrhotic tense ascites with Dextran-40 versus albumin associated with large volume paracentesis: a randomized controlled trial. | Annals of Hepatology [elsevier.es]
- 15. Dextran-70 versus albumin as plasma expanders in cirrhotic patients with tense ascites treated with total paracentesis. Results of a randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of dextran and albumin on blood coagulation in patients undergoing major gynaecological surgery PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of dextran and albumin on blood coagulation in patients undergoing major gynaecological surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portal.research.lu.se [portal.research.lu.se]
- 19. biomedicus.gr [biomedicus.gr]
- 20. pfizermedical.com [pfizermedical.com]
- 21. researchgate.net [researchgate.net]
- 22. Renal impact of fluid management with colloids: a comparative review | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]



- 23. Renal impact of fluid management with colloids: a comparative review PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Debate: Albumin administration should be avoided in the critically ill PMC [pmc.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. drugs.com [drugs.com]
- To cite this document: BenchChem. [Dextran vs. Albumin: A Comparative Guide to Plasma Volume Expanders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179266#dextran-vs-albumin-as-plasma-volume-expanders-a-comparative-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com